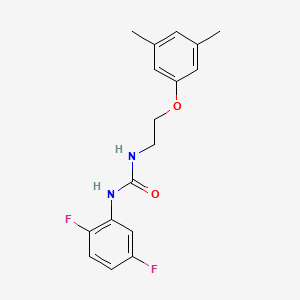
N-(2-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, also known as CTAA, is a chemical compound that has been used in scientific research as a potential drug candidate. It belongs to the class of 1,2,4-triazine derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
Cholinesterase Inhibition and Molecular Docking Studies
Research has focused on the synthesis of new N-aryl derivatives of triazole compounds for their potential to inhibit cholinesterase enzymes. This is significant for diseases like Alzheimer's, where cholinesterase inhibitors can play a therapeutic role. Molecular docking studies provide insights into how these compounds interact with the enzyme's active site, offering a pathway to designing more effective treatments (Riaz et al., 2020).
Antimicrobial Activity
Several studies have synthesized novel derivatives of acetamide and related structures to evaluate their antimicrobial properties against a variety of microorganisms. This research is crucial for developing new antibiotics and understanding how structural variations in these compounds affect their efficacy against bacterial and fungal pathogens (Mistry, Desai, & Intwala, 2009).
Anticancer Activity
Research into triazine and acetamide derivatives has also explored their potential as anticancer agents. By synthesizing and testing various compounds, scientists aim to identify those with significant activity against cancer cell lines. This includes understanding the mechanisms of action and optimizing compounds for better efficacy and selectivity (Kovalenko et al., 2012).
Antioxidant and Antitumor Activities
The evaluation of synthesized compounds for their antioxidant and antitumor activities is another area of interest. These studies aim to discover new therapeutic agents by assessing the ability of compounds to scavenge free radicals and inhibit tumor growth, contributing to cancer treatment and prevention strategies (El-Moneim, El‐Deen, & El-Fattah, 2011).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2S/c12-7-3-1-2-4-8(7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKPFQWCKFLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)
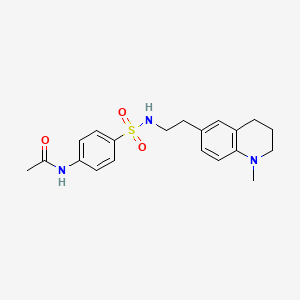
![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)
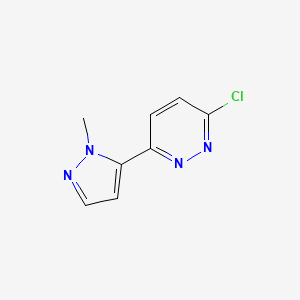
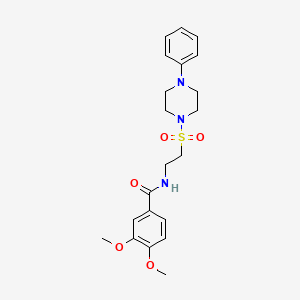

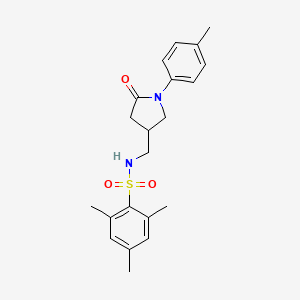
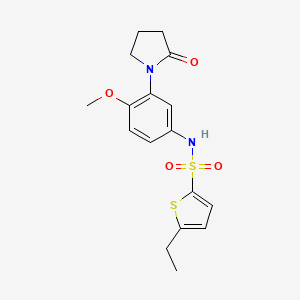
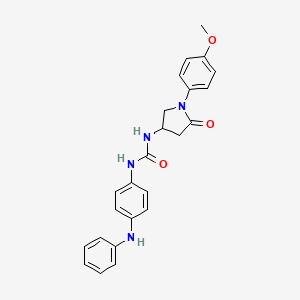
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)
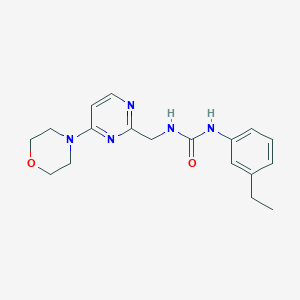
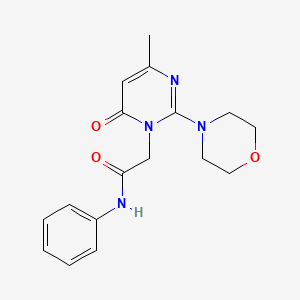
![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)
